molecular formula C13H17N3O B13332384 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13332384
M. Wt: 231.29 g/mol
InChI Key: RJOCLJHLUVFTCS-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a pyridin-3-yl group and at position 5 with an isopropyl moiety, with an ethanol group attached to the pyrazole’s nitrogen (position 1). Its molecular formula is C₁₄H₁₉N₃O, yielding a molecular weight of 245.3 g/mol.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-(5-propan-2-yl-3-pyridin-3-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C13H17N3O/c1-10(2)13-8-12(15-16(13)6-7-17)11-4-3-5-14-9-11/h3-5,8-10,17H,6-7H2,1-2H3

InChI Key

RJOCLJHLUVFTCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CCO)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring with 5-isopropyl and 3-(pyridin-3-yl) substituents is generally synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or α,β-unsaturated ketones bearing the pyridine substituent.

  • Step Example: Reaction of a 3-pyridyl-substituted chalcone with hydrazine hydrate under reflux conditions yields the 3-(pyridin-3-yl)-5-isopropylpyrazole intermediate.
  • The isopropyl group can be introduced via alkylation or by employing isopropyl-substituted starting materials.

Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol substituent attached to the pyrazole nitrogen can be installed by:

  • N-alkylation of the pyrazole nitrogen with 2-bromoethanol or 2-chloroethanol under basic conditions (e.g., potassium carbonate in DMF), resulting in the formation of the N-(2-hydroxyethyl) pyrazole derivative.
  • Alternatively, protection/deprotection strategies may be used if sensitive groups are present.

Alternative Routes via Acetonitrile Intermediates

A related compound, 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, has been synthesized via multi-step reactions involving:

  • Formation of the pyrazole ring with pyridine substitution
  • Functionalization with an acetonitrile group at the pyrazole nitrogen
  • Subsequent reduction or hydrolysis of the nitrile to the ethan-1-ol group

This route offers a versatile approach where the nitrile intermediate is converted to the alcohol via reduction (e.g., using lithium aluminum hydride) or other suitable reducing agents.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine hydrate + 3-pyridyl chalcone; reflux in ethanol 70-85 TLC monitoring; purification by recrystallization
2 N-Alkylation with 2-bromoethanol 2-bromoethanol, K2CO3, DMF, 60-80°C, 12-18 h 60-75 Requires inert atmosphere; purification by column chromatography
3 Reduction of nitrile (if used) LiAlH4 in diethyl ether, 0°C to RT, 1-2 h 80-88 Quenching with NH4Cl; extraction and drying

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Synthetic Routes

Route No. Key Intermediate Functionalization Method Advantages Limitations
1 Pyrazole core + direct N-alkylation N-alkylation with 2-bromoethanol Straightforward, fewer steps Moderate yields, requires careful control of conditions
2 Pyrazole core + nitrile intermediate Multi-step: nitrile formation + reduction Versatile, allows functional group manipulation More steps, requires strong reducing agents
3 Pyrazole core via chalcone + hydrazine Classic pyrazole synthesis route Well-established, high yields Requires precursor synthesis

Research Findings and Considerations

  • The choice of solvent (e.g., ethanol, DMF) and temperature critically affects the yield and purity of the pyrazole intermediate and the final product.
  • Use of protecting groups may be necessary when other reactive functional groups are present in the molecule to avoid side reactions.
  • Reduction steps must be carefully controlled to avoid over-reduction or decomposition of sensitive pyrazole moieties.
  • The presence of the pyridin-3-yl substituent influences the electronic properties of the pyrazole ring, which may affect reaction kinetics and product stability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) group on the ethanol side chain undergoes oxidation to form a carbonyl group. This reaction is critical for modifying the compound’s polarity and reactivity.

Reagent/ConditionsProductNotes
Potassium permanganate (KMnO₄) in acidic conditions2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acidComplete oxidation to carboxylic acid
Chromium trioxide (CrO₃) in acetone2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehydeSelective oxidation to aldehyde under controlled conditions

Mechanistic Insight :
The hydroxyl group is first oxidized to a ketone intermediate, which can further oxidize to a carboxylic acid depending on the strength of the oxidizing agent. Steric hindrance from the isopropyl group on the pyrazole ring slows the reaction rate.

Reduction Reactions

The pyridine and pyrazole rings remain stable under standard reduction conditions, but nitro substituents (if present) can be reduced to amino groups.

Reagent/ConditionsTarget SiteOutcome
H₂ gas with Pd/C catalystNitro groups (if present)Conversion to primary amines
Lithium aluminum hydride (LiAlH₄)Carbonyl groups (post-oxidation)Reduction to primary alcohols

Limitations :
The pyridine ring’s aromaticity resists reduction under mild conditions, preserving the core structure.

Nucleophilic Substitution

The hydroxyl group can act as a leaving group in substitution reactions, enabling alkylation or arylation.

ReagentReaction TypeProduct
Alkyl halides (e.g., CH₃I) in basic mediaWilliamson ether synthesisEther derivatives (e.g., 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl methyl ether)
Tosyl chloride (TsCl)SulfonationTosylate intermediate for further substitution

Key Conditions :

  • Polar aprotic solvents (e.g., DMF) improve reaction rates.

  • Temperatures of 60–80°C optimize yields .

Electrophilic Aromatic Substitution

The pyridine and pyrazole rings participate in electrophilic substitution, though reactivity varies:

RingPositionReaction Example
PyridineMeta (C3)Nitration with HNO₃/H₂SO₄ introduces nitro groups
PyrazoleC5 (isopropyl-substituted)Limited reactivity due to steric hindrance

Regioselectivity :
The pyridine ring’s electron-withdrawing nature directs electrophiles to the meta position, while the pyrazole’s electron-rich C3 position (adjacent to pyridine) is less accessible .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling reactions for synthesizing biaryl systems.

Reaction TypeReagentsApplication
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidIntroduction of aryl groups to pyridine
Buchwald-HartwigPd₂(dba)₃, XantphosAmination of pyridine ring

Optimization :

  • Yields improve with microwave-assisted heating (120°C, 30 min) .

  • Catalyst choice (e.g., Pd vs. Ni) affects regioselectivity .

Stability and Degradation

Under extreme conditions, the compound undergoes decomposition:

  • Acidic/alkaline hydrolysis : Cleavage of the pyrazole-pyridine bond at pH < 2 or > 12.

  • Thermal degradation : Decomposition above 200°C, releasing CO and NH₃.

Biological Relevance

This reactivity profile positions 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol as a versatile intermediate in medicinal chemistry and materials science. Further studies should explore its catalytic applications and metabolic pathways.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings could facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) CAS Number Purity
2-(5-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol C₁₄H₁₉N₃O 245.3 3: pyridin-3-yl; 5: isopropyl N/A N/A
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol C₉H₁₁F₃N₂O 219.08 3: trifluoromethyl; 5: cyclopropyl 652982-93-9 95%
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol C₈H₁₄N₄O₃ 214.22 3: isopropyl; 4: nitro; 5: amino 1505382-41-1 N/A

Key Observations:

The isopropyl substituent (target compound) versus cyclopropyl (second compound) affects steric bulk: cyclopropyl’s smaller size may reduce steric hindrance in binding interactions. The amino-nitro combination in the third compound introduces strong electronic effects (electron-donating and withdrawing groups), likely altering reactivity and stability compared to the target’s simpler substitution pattern .

Molecular Weight and Purity: The target compound has the highest molecular weight (245.3 g/mol), reflecting its larger pyridinyl substituent.

Synthetic Considerations: Pyrazole derivatives with nitro or amino groups (e.g., the third compound) often require stepwise functionalization, whereas the target compound’s synthesis may involve direct coupling of pre-substituted pyridine and isopropyl precursors .

Research Findings and Implications

  • Structural Insights : The pyridinyl group’s planar geometry could favor π-π stacking interactions in biological targets, a feature absent in the trifluoromethyl-substituted analog. This may position the target compound as a candidate for kinase inhibitors or receptor antagonists .
  • Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) typically exhibit higher thermal stability, whereas the target’s pyridinyl group may confer better aqueous solubility .

Biological Activity

2-(5-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, with the CAS number 2098070-40-5, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol have shown effectiveness against various pathogens. A study highlighted the minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol may possess similar or enhanced antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. For example, certain derivatives have been shown to inhibit the NF-kB/AP-1 signaling pathway, which is crucial in inflammatory responses. Compounds with IC50 values below 50 µM demonstrated significant inhibition of lipopolysaccharide (LPS)-induced inflammation . This indicates that 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol could be a valuable candidate for further anti-inflammatory studies.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Demonstrated significant activity against Staphylococcus species with MIC values as low as 0.22 µg/mL .
Anti-inflammatory Screening Inhibition of NF-kB/AP-1 reporter activity with IC50 values <50 µM in cell-based assays .
Structure Activity Relationship (SAR) The presence of specific substituents in the pyrazole ring enhances biological activity, suggesting modifications could optimize efficacy .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for potential therapeutic applications.
  • In Vivo Studies : Animal models should be utilized to assess the efficacy and safety of 2-(5-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-ol.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its therapeutic potential.

Q & A

Q. How can cross-coupling reactions introduce diverse substituents at the pyridinyl position?

  • Answer: Suzuki-Miyaura coupling with boronic esters (e.g., 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) under Pd(PPh₃)₄ catalysis. Optimize ligand (e.g., SPhos) and base (K₂CO₃) for aryl halide precursors. Purify via silica gel chromatography with ethyl acetate/hexanes gradients .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar pyrazole derivatives?

  • Answer: Variability arises from reactant purity, solvent grade, and heating methods (oil bath vs. microwave). Replicate procedures with strict anhydrous conditions and inert gas (N₂/Ar). Compare TLC profiles and intermediate characterization (e.g., HRMS) across studies .

Q. What validation steps ensure crystallographic data accuracy?

  • Answer: Validate SHELX-refined structures using checkCIF/PLATON for ADDSYM alerts. Cross-verify hydrogen bond distances (< 2.5 Å) and R-factor convergence (R₁ < 0.05). Deposit data in the Cambridge Structural Database (CSD) for peer validation .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersReference
¹H NMRδ 6.03 (s, pyrazole H), δ 8.5–9.0 (pyridinyl H)
X-raySpace group P2₁/c, Z = 4, R₁ = 0.037
HPLCRetention time: 12.3 min (C18, 70:30 ACN:H₂O)

Table 2: Optimized Synthesis Conditions

StepConditionsYieldReference
Pyrazole formationReflux in ethanol, 2 h, 1:1 hydrazine:ketone87%
PurificationRecrystallization (DMF/EtOH 1:1)95%

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